molecular formula C14H15N5O2S2 B2866730 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide CAS No. 1286712-79-5

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2866730
CAS No.: 1286712-79-5
M. Wt: 349.43
InChI Key: GVDCNRIBVBRHRJ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide is a complex organic compound belonging to the class of heterocyclic compounds This compound features a triazole ring fused with a pyridazine ring, making it a part of the triazolopyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-amino-3-mercapto-1,2,4-triazole with an appropriate α-bromoketone under controlled conditions to form the triazolopyridazine ring .

Subsequently, the triazolopyridazine intermediate is reacted with 2-bromoethylamine to introduce the ethylamine side chain. The final step involves the sulfonation of the intermediate with 4-methylbenzenesulfonyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The sulfonamide group can interact with various biological receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide is unique due to its combination of a triazolopyridazine core with a mercapto and sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-N-[2-(6-sulfanylidene-5H-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-10-2-4-11(5-3-10)23(20,21)15-9-8-13-17-16-12-6-7-14(22)18-19(12)13/h2-7,15H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDCNRIBVBRHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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